![molecular formula C9H15N3O B2934877 4-[(1-甲基吡唑-3-基)甲基]吗啉 CAS No. 1852879-42-5](/img/structure/B2934877.png)

4-[(1-甲基吡唑-3-基)甲基]吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Organic Light-Emitting Diode (OLED) Development

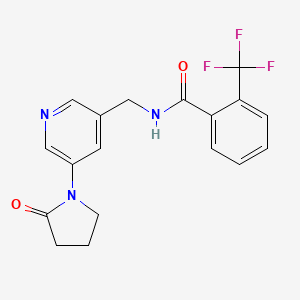

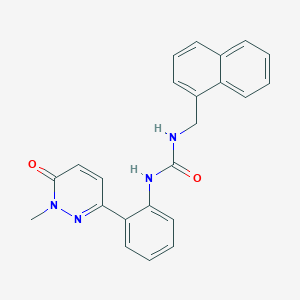

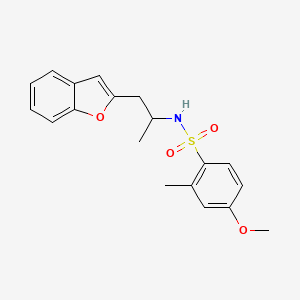

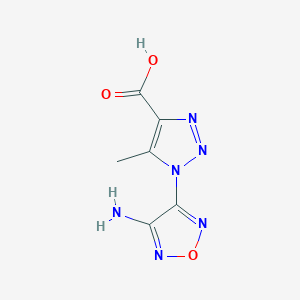

Pyrazole derivatives, such as “4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine”, have been utilized in the development of OLEDs. The combination of a Pt(II) core with organic ligands, including pyrazole derivatives, can lead to the formation of complexes with intriguing properties, particularly in cyclometalated Pt(II) complexes, which are efficient organic light-emitting structures . These complexes’ photophysical and photochemical properties are strongly dependent on the coordinating ligands, making pyrazole derivatives valuable for fine-tuning the electronic and photophysical parameters of Pt(II) complexes.

Antioxidant and Anticancer Activities

Pyrazoles have attracted attention due to their diverse biological activities. Some derivatives have been shown to be cytotoxic to several human cell lines. Compounds like “4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine” have been evaluated for their antioxidant and anticancer activities. For instance, certain pyrazole derivatives have been synthesized and tested in vitro on colorectal carcinoma cells to determine their cytotoxic properties, with some showing promising results .

Cytotoxicity Studies

Derivatives of pyrazole compounds have been designed and synthesized for cytotoxicity studies. Some analogues have exhibited greater capability compared to standard reference drugs, while others have shown promising activity. This indicates the potential of “4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine” in the development of new therapeutic agents .

Anti-Tubercular Agents

The design and synthesis of novel heterocyclic compounds, including pyrazole derivatives, have been targeted for anti-tubercular activity. By combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation, compounds like “4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine” have been identified as promising anti-tubercular agents .

Antifungal Activity

Pyrazole derivatives have also been explored for their antifungal activity. The electrostatic interactions of these compounds with fungal cells play a crucial role in their antifungal efficacy. Studies have shown that certain structural features of pyrazole derivatives are beneficial for antifungal activity .

Photovoltaic Devices

Platinum-group metal complexes, including those with pyrazole derivatives, are important phosphor materials for modern photovoltaic devices. The electronic configuration of these complexes can be significantly altered by the type of coordinating ligands, such as pyrazole derivatives, enhancing their photophysical properties and making them suitable for use in photovoltaic applications .

作用机制

Target of Action

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may affect the biochemical pathways related to these diseases.

Result of Action

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may have similar effects.

属性

IUPAC Name |

4-[(1-methylpyrazol-3-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKOSLNPAYUARL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(2-Chloroacetyl)pyrrolidin-3-yl]amino]benzonitrile](/img/structure/B2934796.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2934797.png)

![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)

![3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2934801.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2934807.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2934810.png)

![8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934813.png)

![(Z)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2934815.png)

![Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2934816.png)

![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)